An In-depth Technical Guide to Boc-MeN-PEG4-OH: A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-MeN-PEG4-OH: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-MeN-PEG4-OH, a heterobifunctional linker of significant interest in the fields of bioconjugation, proteomics, and drug discovery. With a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this document delves into the strategic advantages of its unique structural features. Detailed experimental protocols for its synthesis, functionalization, and conjugation are provided, underpinned by a discussion of the chemical principles guiding these methodologies. This guide is intended to serve as a valuable resource for researchers seeking to leverage the capabilities of Boc-MeN-PEG4-OH in their scientific endeavors.
Introduction: Unveiling a Key Architectural Element in Modern Drug Discovery
The advent of targeted therapeutics has revolutionized medicine, and at the heart of many of these advanced modalities lies the humble yet critical chemical linker. Boc-MeN-PEG4-OH, systematically named tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)carbamate, has emerged as a particularly valuable building block in the design and synthesis of complex biomolecular constructs.
This molecule's architecture is elegantly tailored for multi-step, controlled synthetic strategies. It features three key components:
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A Boc-Protected N-Methylamine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the secondary amine. This allows for the selective deprotection and subsequent conjugation of this terminus under specific acidic conditions, leaving other functional groups in a complex molecule intact. The presence of the N-methyl group can offer distinct advantages, including increased metabolic stability and improved cell permeability of the final conjugate.
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A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker is a cornerstone of modern bioconjugation.[1][2] It enhances the aqueous solubility of often large and hydrophobic drug molecules, a critical factor for their biological activity and formulation.[][4] The flexibility and defined length of the PEG4 chain are also crucial for optimizing the spatial orientation and interaction between the two molecular entities it connects, a key determinant in the efficacy of PROTACs.[5]
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A Terminal Hydroxyl Group: The primary alcohol at the other end of the molecule serves as a versatile handle for a wide array of chemical transformations. It can be oxidized to a carboxylic acid, activated for esterification, or converted into a good leaving group (e.g., a tosylate) for nucleophilic substitution, enabling conjugation to a diverse range of functionalities.
The strategic combination of these features in a single molecule makes Boc-MeN-PEG4-OH a powerful tool for the modular and systematic assembly of sophisticated molecular architectures, most notably PROTACs.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of Boc-MeN-PEG4-OH is essential for its effective application in synthesis and bioconjugation.
| Property | Value | Source(s) |
| Systematic Name | tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)carbamate | |
| Molecular Formula | C₁₄H₂₉NO₆ | |
| Molecular Weight | 307.38 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [6] |
| Storage Conditions | Store at -20°C for long-term stability. | [6] |
| Purity (Typical) | ≥95% |
Note on CAS Number: The CAS number for this specific N-methylated, PEG4-containing molecule is not consistently reported across chemical suppliers. Researchers should verify the identity of the compound through analytical characterization rather than relying solely on a CAS number. For related compounds, the CAS number for the non-methylated Boc-NH-PEG4-OH is 106984-09-2.
Core Applications in Drug Development: The PROTAC Revolution
The primary application of Boc-MeN-PEG4-OH lies in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[7] They consist of three components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.
The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[2][7]
Strategic Advantages of Boc-MeN-PEG4-OH in PROTAC Design
The unique structural attributes of Boc-MeN-PEG4-OH offer several advantages in the rational design and synthesis of PROTACs:
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Modularity and Controlled Synthesis: The orthogonal protecting groups (Boc on the amine) and the reactive hydroxyl group allow for a stepwise and controlled assembly of the PROTAC molecule. This enables the synthesis of a library of PROTACs with varying linker lengths and attachment points to systematically optimize for degradation efficiency.
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Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can significantly improve the solubility of the often large and lipophilic PROTAC molecule, which is a common challenge in PROTAC development. The N-methyl group may further contribute to improved cell permeability and metabolic stability.
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Optimal Ternary Complex Formation: The flexibility and defined length of the PEG4 chain provide the necessary degrees of freedom for the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable ternary complex.
Experimental Protocols: A Guide to Synthesis and Application
The following protocols provide a framework for the synthesis and utilization of Boc-MeN-PEG4-OH. These are generalized procedures and may require optimization for specific substrates and applications.
Synthesis of Boc-MeN-PEG4-OH
A potential synthetic route to Boc-MeN-PEG4-OH involves the N-methylation and subsequent Boc-protection of a commercially available amino-PEG-alcohol.
Step 1: N-Methylation of Amino-PEG4-OH
A detailed protocol for the N-methylation of a related diamine is described in a patent for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate, which can be adapted for this synthesis.[8]
Step 2: Boc Protection of MeN-PEG4-OH
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Materials: MeN-PEG4-OH, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or DIPEA), and an aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve MeN-PEG4-OH in the chosen solvent.
-
Add the base (1.5-2.0 equivalents).
-
Add (Boc)₂O (1.1-1.5 equivalents) to the stirred solution.
-
Stir the reaction at room temperature for 3-12 hours, monitoring by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture and purify by column chromatography to yield Boc-MeN-PEG4-OH.
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Functionalization of the Terminal Hydroxyl Group
Protocol 1: Tosylation of Boc-MeN-PEG4-OH
This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.
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Materials: Boc-MeN-PEG4-OH, p-toluenesulfonyl chloride (TsCl), a base (e.g., pyridine or triethylamine), and an anhydrous solvent (e.g., DCM).
-
Procedure:
-
Dissolve Boc-MeN-PEG4-OH in anhydrous DCM and cool to 0 °C.
-
Add the base (2-3 equivalents), followed by the slow addition of TsCl (1.2-1.5 equivalents).[9]
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Boc-MeN-PEG4-OTs.
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Deprotection and Conjugation
Protocol 2: Boc Deprotection of the N-Methylamine
This protocol removes the Boc protecting group to reveal the reactive secondary amine.
-
Materials: Boc-protected substrate, trifluoroacetic acid (TFA), and dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.[10]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt can often be used in the next step without further purification.
-
Protocol 3: Amide Coupling to the Deprotected N-Methylamine
This protocol describes the conjugation of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the deprotected secondary amine.
-
Materials: The deprotected amine salt, a carboxylic acid-functionalized molecule, a peptide coupling reagent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]
-
Add the deprotected amine salt to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, perform an appropriate workup and purify the final conjugate by preparative HPLC.
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Visualization of Key Concepts
Chemical Structure of Boc-MeN-PEG4-OH
Caption: Chemical structure of Boc-MeN-PEG4-OH.
Generalized PROTAC Synthesis Workflow
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
Boc-MeN-PEG4-OH stands as a testament to the importance of rational linker design in modern drug discovery. Its unique combination of a protected secondary amine, a hydrophilic and flexible PEG spacer, and a reactive hydroxyl group provides a versatile and powerful platform for the construction of complex and highly functionalized biomolecules. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like Boc-MeN-PEG4-OH will undoubtedly play a pivotal role in the development of the next generation of therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this valuable chemical tool in their pursuit of scientific innovation.
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